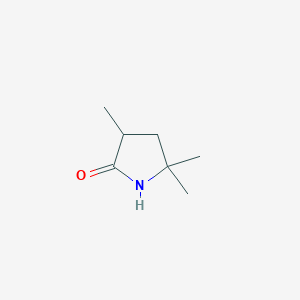

3,5,5-Trimethylpyrrolidin-2-one

Description

Historical Perspectives and Significance of the Pyrrolidinone Core in Organic Synthesis

The pyrrolidinone core, also known as a γ-lactam, has long been a subject of chemical interest. Its presence in naturally occurring alkaloids, such as those found in the Solanaceae (nightshade) family of plants, spurred early investigations into its synthesis and properties. wikipedia.org One of the most well-known pyrrolidine (B122466) alkaloids is nicotine. wikipedia.org

Industrially, 2-pyrrolidone is primarily synthesized by reacting aqueous gamma-butyrolactone (B3396035) with ammonia (B1221849) at high temperatures and pressures over solid magnesium silicate (B1173343) catalysts. wikipedia.org This process yields the foundational compound for a variety of applications. The versatility of the pyrrolidinone scaffold makes it a valuable building block in organic synthesis, allowing for the creation of a diverse array of functionalized molecules. frontiersin.org

Academic Relevance of Substituted Pyrrolidin-2-one Frameworks

The academic interest in substituted pyrrolidin-2-one frameworks stems from their prevalence in biologically active compounds and their utility as synthetic intermediates. acs.orgnih.gov Researchers have extensively explored methods to synthesize substituted pyrrolidines with high enantiopurity, often employing biocatalytic approaches with enzymes like transaminases. acs.org These methods allow for the stereoselective synthesis of chiral pyrrolidines, which is crucial for their pharmacological applications. acs.org

Substituted pyrrolidin-2-ones are key components in the development of novel therapeutic agents. For instance, they have been investigated for their potential in treating Alzheimer's disease, with some derivatives showing promising anti-Alzheimer's profiles. nih.gov The pyrrolidine scaffold's ability to be readily modified at various positions allows for the fine-tuning of its biological activity, making it a valuable tool in drug discovery. frontiersin.orgnih.gov Furthermore, the pyrrolidine core is a structural feature in compounds being investigated for the treatment of cystic fibrosis. frontiersin.orggoogle.com

Scope and Research Focus for 3,5,5-Trimethylpyrrolidin-2-one

The specific compound, this compound, has garnered attention as a crucial intermediate in the synthesis of pharmaceutically active molecules. google.comnewdrugapprovals.org A significant area of research for this compound is its role in the preparation of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which are under investigation for the treatment of cystic fibrosis. google.comgoogle.com

The synthesis of enantiomerically pure forms of this compound, such as the (S)- and (R)-enantiomers, is of particular importance. google.com One synthetic route involves the hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one. google.com The resulting chiral trimethylated pyrrolidinone can then be used in subsequent steps to produce more complex molecules. google.comnewdrugapprovals.org

Below is a data table summarizing key information about this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Research Finding |

| This compound | 14482-00-9 | C7H13NO | Intermediate in the synthesis of CFTR modulators. google.comnewdrugapprovals.org |

| (S)-3,5,5-Trimethylpyrrolidin-2-one | Not specified | C7H13NO | Used in the synthesis of compounds for treating cystic fibrosis. newdrugapprovals.orggoogle.com |

| (R)-3,5,5-Trimethylpyrrolidin-2-one | Not specified | C7H13NO | An enantiomer with potential applications in asymmetric synthesis. google.com |

| 5,5-Dimethyl-3-methylenepyrrolidin-2-one | Not specified | C7H11NO | A precursor in the synthesis of this compound. google.com |

¹H NMR Data for (3S)-3,5,5-trimethylpyrrolidin-2-one newdrugapprovals.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 6.39 | s | 1H | NH | |

| 2.62 | ddq | 9.9, 8.6, 7.1 | 1H | CH |

| 2.17 | dd | 12.4, 8.6 | 1H | CH2 |

| 1.56 | dd | 12.5, 9.9 | 1H | CH2 |

| 1.31 | s | 3H | CH3 | |

| 1.25 | s | 3H | CH3 |

The continued investigation into the synthesis and application of this compound highlights its importance in the development of new chemical entities with significant therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-4-7(2,3)8-6(5)9/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXUKXQTFKDOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289777 | |

| Record name | 3,5,5-trimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14482-00-9 | |

| Record name | 14482-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,5-trimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5,5 Trimethylpyrrolidin 2 One

Established Synthetic Pathways to the 3,5,5-Trimethylpyrrolidin-2-one Scaffold

The construction of the this compound framework can be achieved from various precursors through strategic bond formations and molecular rearrangements.

From 5,5-dimethyl-3-methylenepyrrolidin-2-one:

A direct and effective method to produce the this compound scaffold is through the catalytic hydrogenation of an α,β-unsaturated lactam precursor, 5,5-dimethyl-3-methylenepyrrolidin-2-one. This reaction involves the reduction of the exocyclic double bond to a methyl group. Asymmetric hydrogenation using chiral ruthenium or rhodium catalysts is a powerful technique for achieving this transformation with high enantioselectivity, yielding chiral β-substituted γ-lactams. acs.orgrsc.org The efficiency of this process can be exceptionally high, with some catalytic systems achieving excellent yields and enantiomeric excess (ee). acs.org

For instance, the Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated γ-lactams has been shown to produce chiral β-substituted γ-lactams with up to 99% yield and 99% ee. acs.org This methodology is robust enough for large-scale industrial production. acs.org

From 2,2,6,6-tetramethylpiperidin-4-one:

The conversion of a six-membered piperidine (B6355638) ring to a five-membered pyrrolidine (B122466) ring is a more complex transformation known as a ring contraction. While direct conversion of 2,2,6,6-tetramethylpiperidin-4-one (also known as triacetonamine) to this compound is not a commonly cited pathway, skeletal rearrangements of heterocyclic systems are known. Photo-promoted ring contractions of pyridines, for example, can yield pyrrolidine derivatives. osaka-u.ac.jpnih.gov Such a transformation from a piperidinone would likely involve a multi-step sequence, potentially initiated by a reaction like the Favorskii rearrangement or a related Wolff rearrangement, which are known to facilitate ring contractions of cyclic ketones. This would be a non-trivial synthetic route requiring specific functionalization to induce the skeletal reorganization.

| Precursor | Reaction Type | Key Reagents/Catalysts | Product | Ref |

| 5,5-dimethyl-3-methylenepyrrolidin-2-one | Asymmetric Hydrogenation | Chiral Ru or Rh catalysts (e.g., RuPHOX-Ru, (S,S)-f-spiroPhos) | (R)- or (S)-3,5,5-Trimethylpyrrolidin-2-one | acs.orgrsc.org |

| 2,2,6,6-tetramethylpiperidin-4-one | Ring Contraction (Plausible) | Reagents for Favorskii or Wolff rearrangement | This compound | osaka-u.ac.jpnih.gov |

The formation of the pyrrolidinone ring is often the key step in the synthesis of this compound. Various cyclization strategies have been developed to construct this five-membered lactam system.

A prominent method is the aza-Michael addition , or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. nih.govfrontiersin.org This can be part of a cascade reaction where an initial aza-Michael addition is followed by an intramolecular cyclization. For example, the reaction of a primary amine with a suitably substituted unsaturated ester can lead to an intermediate that spontaneously cyclizes to form the stable 5-membered pyrrolidinone ring. nih.govfrontiersin.org This strategy is highly effective and can be catalyzed by palladium complexes in cascade sequences that form multiple bonds in a single operation. rsc.org

Multicomponent reactions (MCRs) also provide an efficient route to polysubstituted pyrrolidinones. The Ugi reaction, for instance, can be followed by a nucleophilic substitution sequence to generate the pyrrolidin-2-one core. nih.gov These methods allow for the rapid assembly of complex molecular structures from simple starting materials in a one-pot process.

| Cyclization Strategy | Description | Key Intermediates | Ref |

| Aza-Michael Addition Cascade | A nitrogen nucleophile adds to an unsaturated ester, followed by intramolecular amidation-cyclization. | Aza-Michael adduct | nih.govfrontiersin.org |

| Palladium-Catalyzed Cascade | An arylation reaction is followed by an intramolecular aza-Michael addition to form the lactam ring. | Arylated enone | rsc.org |

| Ugi/Cyclization Sequence | A multicomponent reaction forms an adduct that undergoes spontaneous cyclization. | Ugi adduct | nih.gov |

Enantioselective Synthesis of Chiral this compound Enantiomers

The C3 methyl group in this compound creates a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. Controlling which enantiomer is formed is crucial in pharmaceutical chemistry.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field is broadly divided into metal catalysis and organocatalysis.

Organocatalysis : This approach uses small, chiral organic molecules to induce enantioselectivity. For the synthesis of substituted pyrrolidines, catalysts derived from natural sources like Cinchona alkaloids or proline have proven effective. pkusz.edu.cnnih.gov These catalysts can activate substrates through the formation of transient iminium or enamine ions, guiding the reaction pathway to favor one enantiomer. Organocatalytic cascades, combining steps like an aza-Henry reaction with an aza-Michael cyclization, can produce highly functionalized pyrrolidines with excellent diastereo- and enantioselectivity. pkusz.edu.cnfigshare.com

Metal Catalysis : Chiral complexes of metals such as rhodium, ruthenium, and palladium are widely used for asymmetric transformations. acs.orgrsc.org As mentioned previously, the asymmetric hydrogenation of α,β-unsaturated lactams is a prime example, where a chiral phosphine (B1218219) ligand coordinated to the metal center directs the approach of hydrogen to one face of the double bond. acs.org

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered.

Commonly used auxiliaries include pseudoephedrine and Evans oxazolidinones. wikipedia.org For pyrrolidine synthesis, chiral pyrrolidines themselves can serve as effective auxiliaries. researchgate.netresearchgate.net The general process involves:

Attaching the chiral auxiliary to a precursor molecule.

Performing a reaction, such as alkylation, where the steric bulk and electronic properties of the auxiliary block one face of the reactive intermediate, forcing the reaction to occur on the other face.

Cleaving the auxiliary to release the enantiomerically pure product.

This method is reliable and versatile, making it a frequent choice in the development of chiral compounds. wikipedia.org The rigidity of the pyrrolidine scaffold makes it particularly effective at transferring chirality. researchgate.net

When a molecule has more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis aims to control the relative configuration of these stereocenters. For a molecule like this compound, this becomes relevant when additional substituents are present.

Several methods afford high diastereocontrol in pyrrolidinone synthesis. One-pot nitro-Mannich/lactamization cascades have been developed for the direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones with high levels of diastereoselectivity. acs.org The stereochemical outcome in these cascade reactions is often determined during the rate-limiting lactamization (ring-closing) step.

Palladium(II)-catalyzed carboxylation of chiral olefins has also been shown to produce polysubstituted pyrrolidinones with excellent yield and high diastereoselectivity. pkusz.edu.cn Furthermore, organocatalytic approaches, particularly those involving dynamic kinetic resolution, can synthesize pyrrolidines with multiple stereocenters as a single diastereomer with high enantiomeric excess. pkusz.edu.cnfigshare.com

| Method | Stereochemical Control | Key Features | Example Application | Ref |

| Organocatalytic Cascade | Enantio- & Diastereoselective | Uses chiral organic catalysts (Cinchona alkaloids, proline derivatives) in multi-step, one-pot reactions. | Synthesis of polysubstituted pyrrolidines with up to three stereocenters. | pkusz.edu.cnfigshare.com |

| Chiral Auxiliary | Enantioselective | A recoverable chiral molecule (e.g., pseudoephedrine, chiral pyrrolidine) directs a stereoselective reaction. | Asymmetric alkylation to create the C3-methyl group. | wikipedia.orgresearchgate.net |

| Nitro-Mannich/Lactamization | Diastereoselective | A one-pot cascade reaction to form highly substituted pyrrolidinones. | Synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones. | acs.org |

Modern Catalytic Strategies in the Synthesis of this compound

Recent advancements in catalysis have opened new avenues for the synthesis of complex heterocyclic structures like this compound. These modern strategies prioritize the use of catalytic amounts of reagents to drive reactions, thereby enhancing sustainability and efficiency.

Transition metal catalysis has emerged as a powerful tool for the formation of C-N and C-C bonds, which are crucial for the construction of the pyrrolidinone ring. nih.gov Catalysts based on metals such as palladium, rhodium, copper, and iridium have been extensively developed for various synthetic transformations that could be applied to the synthesis of this compound.

One of the most prominent strategies involves the intramolecular C(sp³)–H amination. This approach allows for the direct formation of the N-C5 bond of the pyrrolidinone ring from a suitable acyclic precursor, representing a highly atom-economical route. For instance, a hypothetical precursor such as N-substituted 3-methyl-5,5-dimethylpentanamide could undergo intramolecular C–H amination catalyzed by a transition metal complex. Copper and rhodium catalysts are particularly well-suited for such transformations.

A plausible reaction pathway could involve a copper(I) catalyst that activates an N-halo or N-oxy amide precursor, leading to the formation of a reactive nitrogen-centered radical or a metal-nitrenoid species. This intermediate would then undergo intramolecular hydrogen atom abstraction from the C5 position, followed by radical recombination or reductive elimination to furnish the pyrrolidinone ring. The presence of the gem-dimethyl group at the C5 position of the precursor could facilitate this process due to the Thorpe-Ingold effect.

Table 1: Hypothetical Transition Metal-Catalyzed Intramolecular C-H Amination for the Synthesis of a this compound Precursor

| Entry | Catalyst (mol%) | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ (10) | None | PhI(OAc)₂ | Dichloromethane | 40 | 65 |

| 2 | [Rh₂(esp)₂] (2) | esp | N/A | Benzene | 80 | 85 |

| 3 | Cu(OTf)₂ (5) | Phen | K₂S₂O₈ | Acetonitrile | 60 | 72 |

| 4 | Pd(OAc)₂ (5) | DPEPhos | O₂ | Toluene | 100 | 58 |

This table presents hypothetical data based on typical conditions for similar transformations and is for illustrative purposes.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. acs.org For the construction of chiral this compound, organocatalytic strategies offer the potential for high enantioselectivity without the need for often toxic and expensive transition metals.

A key organocatalytic approach that could be adapted for this purpose is the Michael addition of a nucleophile to an α,β-unsaturated acceptor, followed by an intramolecular cyclization. For instance, a precursor like 4-methyl-4-nitro-pentanal could react with an enolizable pronucleophile in the presence of a chiral secondary amine catalyst, such as a proline derivative. The catalyst would activate the aldehyde via enamine formation, which would then undergo a Michael addition to a suitable acceptor. Subsequent intramolecular cyclization would form the pyrrolidinone ring.

Another powerful organocatalytic strategy involves domino or cascade reactions. A well-designed starting material could undergo a series of intramolecular transformations catalyzed by a single organocatalyst to rapidly build the complexity of the target molecule. For example, an α,β-unsaturated aldehyde could react with a β-amino ketone derivative in a sequence of aza-Michael addition and intramolecular aldol (B89426) condensation, catalyzed by a chiral diarylprolinol silyl (B83357) ether, to construct the substituted pyrrolidinone core with high stereocontrol.

Table 2: Hypothetical Organocatalytic Cascade Reaction for the Asymmetric Synthesis of a this compound Derivative

| Entry | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | (S)-Proline (20) | None | DMSO | 25 | 78 | 92 |

| 2 | (S)-DPPOTMS (10) | Benzoic Acid | Toluene | 0 | 85 | >99 |

| 3 | Cinchonidine (15) | Acetic Acid | Chloroform | -20 | 72 | 88 |

| 4 | Squaramide (5) | None | Dichloromethane | 25 | 91 | 95 |

This table presents hypothetical data based on typical conditions for similar transformations and is for illustrative purposes. ee = enantiomeric excess, DPPOTMS = (S)-diphenylprolinol trimethylsilyl (B98337) ether.

Chemical Reactivity and Mechanistic Investigations of 3,5,5 Trimethylpyrrolidin 2 One

Transformations of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring is a robust heterocyclic system, but it can undergo a variety of transformations under specific reaction conditions. These transformations allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

The carbonyl group is the most reactive site for reduction within the 3,5,5-trimethylpyrrolidin-2-one molecule. Its reduction can lead to the corresponding pyrrolidine (B122466), a saturated five-membered nitrogen-containing ring.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides and lactams to their corresponding amines. byjus.commasterorganicchemistry.com The reaction with this compound is expected to proceed via the complete reduction of the carbonyl group to a methylene (B1212753) group, yielding 2,2,4-trimethylpyrrolidine (B2865414).

The reaction is typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with protic solvents. byjus.com The generally accepted mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the lactam. This is followed by coordination of the aluminum species to the carbonyl oxygen, and subsequent elimination and further reduction steps to form the amine. masterorganicchemistry.comumn.edu

Table 1: Expected Products of Hydride-Mediated Reduction

| Starting Material | Reagent | Product |

|---|

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. tcichemicals.com While the catalytic hydrogenation of the amide bond in a lactam is generally more challenging than that of other carbonyl compounds, it can be achieved under specific conditions, typically requiring high pressures of hydrogen gas and specialized catalysts.

For the hydrogenation of this compound, heterogeneous catalysts such as ruthenium or rhodium on a solid support, or homogeneous catalysts like certain ruthenium complexes, could potentially be employed. The reaction would involve the addition of hydrogen across the carbonyl double bond, leading to the formation of 2,2,4-trimethylpyrrolidine. The choice of catalyst and reaction conditions is crucial to achieve high conversion and selectivity, as some catalysts may also promote ring-opening or other side reactions.

The nitrogen atom in the pyrrolidin-2-one ring is a secondary amide and possesses a lone pair of electrons, making it a site for various derivatization reactions. The hydrogen atom attached to the nitrogen can be substituted, allowing for the introduction of a wide range of functional groups.

Common derivatization reactions at the nitrogen atom include:

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce alkyl groups onto the nitrogen atom.

N-Acylation: Treatment with acid chlorides or anhydrides can lead to the formation of N-acyl derivatives.

N-Arylation: Under specific conditions, such as Buchwald-Hartwig amination, an aryl group can be attached to the nitrogen.

These derivatization strategies are valuable for modifying the steric and electronic properties of the molecule.

The methyl and methylene groups on the pyrrolidin-2-one ring are composed of sp³-hybridized carbon atoms and are generally less reactive than the carbonyl group or the nitrogen atom. However, under certain conditions, these positions can be functionalized.

The protons on the carbon atom alpha to the carbonyl group (C4-methylene) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C4 position. The methyl groups at the C3 and C5 positions are generally less reactive, though they could potentially undergo radical substitution reactions under harsh conditions. Condensation reactions involving these methyl groups are also conceivable if activated by appropriate reagents. mdpi.com

Reduction Chemistry of the Carbonyl Functionality in this compound

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For the key reactions of this compound, mechanistic insights can be drawn from established principles of organic chemistry and computational studies.

The mechanism of LiAlH₄ reduction of amides is well-documented. masterorganicchemistry.com It involves the initial formation of a tetrahedral intermediate after the nucleophilic attack of a hydride. This intermediate then collapses, and subsequent reduction steps lead to the final amine product.

For derivatization at the nitrogen atom, the mechanisms typically involve nucleophilic substitution or addition-elimination pathways, depending on the electrophile used. The acidity of the N-H proton plays a key role in reactions involving deprotonation.

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the transition states and intermediates involved in these transformations, aiding in the optimization of reaction conditions and the prediction of product selectivity. beilstein-journals.orgbeilstein-journals.org For instance, DFT calculations have been employed to explore the mechanistic aspects of reactions involving similar pyrrolin-2-one structures. beilstein-journals.orgbeilstein-journals.org

Investigation of Reaction Pathways through Kinetic and Isotopic Studies

Direct kinetic and isotopic labeling studies specifically on this compound are not extensively documented in publicly available literature. However, the reactivity of the pyrrolidinone scaffold has been investigated in related systems, and these studies can provide a basis for understanding the potential reaction pathways of this compound. Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgnumberanalytics.com

For instance, in studies on the hydrolysis of amides, isotopic labeling with ¹⁸O in water can determine whether the cleavage of the amide bond occurs at the acyl-oxygen or the nitrogen-carbonyl carbon bond. In the context of this compound, such a study would involve the hydrolysis of the lactam ring. By using H₂¹⁸O, the location of the ¹⁸O in the resulting amino acid product would reveal the mechanistic pathway.

Kinetic studies on analogous systems, such as the hydrolysis of N-acetyl-L-phenylalanyl peptides, have been used to determine the rate-determining step and the influence of substrate structure on reaction rates. nih.gov For this compound, kinetic studies of its hydrolysis or other reactions would likely reveal a slower reaction rate compared to unsubstituted pyrrolidinone due to the steric hindrance imposed by the three methyl groups.

Furthermore, kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by deuterium, can provide insight into bond-breaking events in the rate-determining step. For reactions involving the deprotonation of the C3-proton of this compound, a primary KIE would be expected if this deprotonation is the rate-limiting step.

A theoretical study on the reaction of 3-pyrroline-2-one (B142641) derivatives with amines has shown that the reaction proceeds via a pathway where kinetic selectivity is more significant than thermodynamic selectivity. nih.govbeilstein-journals.org This suggests that for reactions of this compound, the products formed may be those that are generated the fastest, rather than the most stable products.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of Pyrrolidinone Analogs

| Compound | Relative Rate of Hydrolysis | Plausible Reason for Rate Difference |

| Pyrrolidin-2-one | 1.0 | Baseline |

| 5,5-Dimethylpyrrolidin-2-one | 0.7 | Steric hindrance at the carbonyl group |

| This compound | 0.5 | Increased steric hindrance from the additional C3-methyl group |

Proposed Mechanistic Cycles for Synthetic Transformations of this compound

Based on the general reactivity of lactams and related carbonyl compounds, several mechanistic cycles can be proposed for the synthetic transformations of this compound.

N-Functionalization: The nitrogen atom of the lactam is nucleophilic and can react with electrophiles. For example, N-acylation would likely proceed through a nucleophilic addition-elimination mechanism.

Step 1: Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).

Step 2: Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Step 3: Elimination of the Leaving Group: The leaving group (e.g., chloride) is eliminated, and the carbonyl group is reformed, yielding the N-acylated product.

α-Alkylation: The C3-proton of this compound is weakly acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with electrophiles like alkyl halides.

Step 1: Deprotonation: A strong base, such as lithium diisopropylamide (LDA), deprotonates the C3 position to form a lithium enolate.

Step 2: Nucleophilic Attack: The enolate attacks an alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond at the C3 position. The steric hindrance from the gem-dimethyl group at C5 and the existing methyl group at C3 would likely influence the stereochemical outcome of this reaction, favoring attack from the less hindered face.

Ring-Opening Reactions: The lactam can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-amino acid.

Base-Catalyzed Hydrolysis:

Step 1: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

Step 2: A tetrahedral intermediate is formed.

Step 3: The ring opens by cleavage of the C-N bond, initially forming an amide anion, which is then protonated by the solvent.

Acid-Catalyzed Hydrolysis:

Step 1: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

Step 2: A water molecule attacks the carbonyl carbon.

Step 3: A proton transfer occurs from the water moiety to the nitrogen atom.

Step 4: The ring opens by cleavage of the C-N bond.

Theoretical studies on related pyrrolidinone systems suggest that computational chemistry, such as Density Functional Theory (DFT), can be a powerful tool to explore these mechanistic pathways and predict the feasibility of different transformations. beilstein-journals.org

Role of Intermediates in Reaction Outcomes

The formation and stability of intermediates are crucial in determining the final products of a reaction. In the proposed transformations of this compound, several key intermediates play a significant role.

Tetrahedral Intermediates: In both N-acylation and hydrolysis reactions, the formation of a tetrahedral intermediate is a key step. The stability of this intermediate can be influenced by the substituents on the pyrrolidinone ring. The electron-donating methyl groups in this compound may slightly destabilize the negatively charged oxygen in the tetrahedral intermediate formed during base-catalyzed hydrolysis.

Enolates: In α-alkylation reactions, the enolate is the key reactive intermediate. The geometry of the enolate will dictate the stereochemical outcome of the alkylation. For this compound, the steric bulk of the gem-dimethyl group at C5 and the methyl group at C3 would favor the formation of a specific enolate isomer to minimize steric strain. This, in turn, would lead to a diastereoselective alkylation.

A study on the reaction of a 3-pyrroline-2-one derivative with an amine highlighted the importance of an imine intermediate in a three-component reaction. nih.gov While not directly applicable to all reactions of this compound, it underscores how the isolation or trapping of intermediates can provide valuable mechanistic information.

Table 2: Key Intermediates in Proposed Reactions of this compound

| Reaction | Key Intermediate | Role in Reaction Outcome |

| N-Acylation | Tetrahedral Adduct | Its collapse determines the final acylated product. |

| α-Alkylation | Enolate | Its stereochemistry dictates the diastereoselectivity of the alkylation. |

| Hydrolysis | Tetrahedral Adduct | Its breakdown leads to the ring-opened amino acid. |

Advanced Spectroscopic and Spectrometric Characterization of 3,5,5 Trimethylpyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including 3,5,5-trimethylpyrrolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy is a powerful tool for identifying the types and connectivity of hydrogen atoms within a molecule. libretexts.org For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the different proton environments. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign each proton to its specific location in the molecule.

Stereochemical analysis of pyrrolidinone derivatives can also be achieved using ¹H NMR. uni-regensburg.de For instance, the coupling constants (J-values) between adjacent protons can help determine their dihedral angles and thus the relative stereochemistry of substituents on the pyrrolidinone ring. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can further elucidate the spatial proximity of protons, providing critical information for assigning absolute configurations, especially when dealing with chiral centers. uni-regensburg.dewordpress.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C3-H | 2.0 - 2.5 | Multiplet |

| C4-H₂ | 1.5 - 2.0 | Multiplet |

| C3-CH₃ | 1.1 - 1.3 | Doublet |

| C5-(CH₃)₂ | 1.2 - 1.4 | Two Singlets |

| N-H | 7.0 - 8.0 | Broad Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. wikipedia.org In ¹H-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, simplifying the spectrum and allowing for the direct counting of non-equivalent carbons. wikipedia.orgyoutube.com The chemical shift of each carbon signal is indicative of its electronic environment. libretexts.org For instance, the carbonyl carbon (C=O) of the lactam ring in this compound is expected to appear significantly downfield (at a higher ppm value) compared to the aliphatic carbons. libretexts.orgwisc.edu

The chemical shifts in ¹³C NMR are highly sensitive to the nature of substituents on the pyrrolidinone ring, making it a valuable tool for characterizing derivatives. researchgate.net Changes in the electronic environment due to different functional groups will cause predictable shifts in the corresponding carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 175 - 185 |

| C5 | 55 - 65 |

| C3 | 35 - 45 |

| C4 | 40 - 50 |

| C3-CH₃ | 15 - 25 |

| C5-(CH₃)₂ | 25 - 35 |

Note: Predicted values are based on typical chemical shift ranges for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, offering a deeper understanding of molecular structure. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons). youtube.comyoutube.com Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between the protons on C3 and C4. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that show which protons are directly attached to which carbons. youtube.comsdsu.edu This is extremely useful for unambiguously assigning the proton and carbon signals. nih.gov

These 2D NMR techniques are indispensable for the complete and accurate structural assignment of complex pyrrolidinone derivatives. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. wiley.com

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. In the context of this compound, the most prominent absorption band in its FTIR spectrum is due to the carbonyl (C=O) stretching vibration of the lactam ring. This typically appears in the range of 1650-1700 cm⁻¹. libretexts.org The exact position of this band can be influenced by factors such as ring strain and hydrogen bonding.

Other characteristic absorptions include the N-H stretching vibration, which is usually observed as a broad band around 3200-3400 cm⁻¹, and C-H stretching vibrations from the methyl and methylene (B1212753) groups, which appear just below 3000 cm⁻¹. The study of β-lactam derivatives by FTIR has shown that substituents on the ring can influence the amide resonance and planarity. nih.gov

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 (broad) |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O (Lactam) | Stretch | 1650 - 1700 |

Raman spectroscopy is a complementary technique to FTIR. wiley.com While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum.

For this compound, the C=O stretch of the lactam is also a prominent feature in the Raman spectrum. acs.org The study of amides using Raman spectroscopy provides information on hydrogen bonding through the relative intensities and frequencies of the C=O and N-H stretching bands. acs.orgacs.org The Amide I band in Raman spectra, which arises from the C=O stretching mode, is sensitive to the secondary structure of proteins and can be used to study perturbations in collagen integrity. nih.gov In some cases, changes in the Raman spectra upon cooling can indicate delocalization of the Amide I and N-H modes. arxiv.org The intensification of certain amide bands can be observed at specific excitation wavelengths, which aids in their unambiguous identification in complex spectra. nih.gov

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry stands as a cornerstone analytical technique for determining the molecular weight and probing the intricate fragmentation pathways of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements, typically to within a few parts per million (ppm). For this compound, with a molecular formula of C₇H₁₃NO, the theoretical exact mass can be calculated. This precise mass measurement allows for the confident differentiation from other compounds that may have the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound is not widely published, the principles of the technique allow for a theoretical determination of its expected accurate mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 |

| [M+Na]⁺ | C₇H₁₃NNaO⁺ | 150.0889 |

| [M+K]⁺ | C₇H₁₃KNO⁺ | 166.0628 |

Note: These values are theoretical and would require experimental verification.

The power of HRMS lies in its ability to confirm the elemental formula of the parent molecule and its fragments, providing a critical piece of the puzzle in structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) takes the analysis a step further by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique provides a veritable fingerprint of the molecule, offering profound insights into its connectivity and functional groups.

For this compound, the fragmentation pattern can be predicted based on the established principles of amide and cyclic ketone fragmentation. The initial protonated molecule, [M+H]⁺, would likely undergo a series of characteristic bond cleavages.

Predicted Fragmentation Pathways:

A primary fragmentation pathway would likely involve the cleavage of the C-C bonds adjacent to the carbonyl group, a common fragmentation for ketones. Another expected fragmentation is the loss of the isobutylene (B52900) group due to the gem-dimethyl substitution at the 5-position, leading to a stable acylium ion. Ring-opening reactions followed by subsequent fragmentations are also plausible.

Table 2: Predicted Major MS/MS Fragments for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z |

| 128.1 | [M+H - C₄H₈]⁺ | C₃H₆NO⁺ | 72.0444 |

| 128.1 | [M+H - CO]⁺ | C₆H₁₄N⁺ | 100.1121 |

| 128.1 | [M+H - CH₃]⁺ | C₆H₁₁NO⁺ | 113.0835 |

| 72.0 | [C₃H₆NO - CO]⁺ | C₂H₆N⁺ | 44.0495 |

Note: These are predicted fragmentation pathways and would need to be confirmed by experimental MS/MS data.

The study of various N-substituted derivatives of this compound using MS/MS would reveal how different substituents influence the fragmentation cascade, providing valuable structure-activity relationship information.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

While mass spectrometry provides invaluable information about a molecule's mass and fragmentation, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of each atom.

To date, a specific crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). However, the crystallographic analysis of closely related pyrrolidinone derivatives provides a strong indication of the expected structural features.

Studies on various substituted pyrrolidin-2-ones have revealed key structural parameters. For instance, the pyrrolidinone ring typically adopts a twisted or envelope conformation to minimize steric strain. The bond lengths and angles within the lactam ring are well-characterized, with the C=O bond distance typically around 1.23 Å and the N-C(O) bond distance around 1.34 Å.

For derivatives of this compound that are chiral, X-ray crystallography is the gold standard for determining the absolute configuration of the stereocenters, which is crucial for understanding their biological activity and stereospecific interactions.

Table 3: Representative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table represents a hypothetical example to illustrate the type of data obtained from an X-ray crystallographic study. Actual values would be determined experimentally.

The combination of advanced spectroscopic and spectrometric techniques like HRMS, MS/MS, and X-ray crystallography provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound and its derivatives. While specific experimental data for the parent compound is not yet widely available, the application of established principles and data from related structures allows for a robust prediction of its molecular architecture and behavior. Further experimental studies are warranted to fully elucidate the intricate structural details of this class of compounds.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the detailed investigation of a molecule's electronic structure, which in turn governs its chemical behavior.

Density Functional Theory (DFT) Studies on Pyrrolidinone Systems

Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying the electronic properties of molecular systems, including those containing the pyrrolidinone ring. DFT calculations can provide valuable information on the distribution of electrons within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. nih.govyoutube.comdtic.mil

Furthermore, DFT can be used to calculate various electronic descriptors that quantify reactivity. nih.gov These include:

Electron Density Distribution: This shows regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating sites susceptible to electrostatic interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and the nature of chemical bonds within the molecule. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Pyrrolidinone Systems

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-31G(d) | Geometry optimization and electronic structure | github.io |

| wB97X-D | 6-31G(d) | Geometry optimization | github.io |

| M06-2X | 6-31G(d) | Geometry optimization | github.io |

| WP04 | 6-311++G(2d,p) | NMR shift prediction | github.io |

| BLYP | DZVP | Electronic structure of paramagnetic states | rsc.org |

| PBE0 | Varies | Electronic and magnetic properties | cdmf.org.br |

This table is for illustrative purposes and the choice of functional and basis set depends on the specific properties being investigated.

Investigation of Reaction Transition States and Energy Profiles

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. Quantum mechanical calculations, particularly DFT, are instrumental in locating and characterizing these fleeting structures. For reactions involving 3,5,5-trimethylpyrrolidin-2-one, such as its synthesis or subsequent functionalization, computational methods can map out the entire reaction pathway. beilstein-journals.orgrsc.orgnih.gov

By calculating the energies of the reactants, transition states, and products, a reaction's energy profile can be constructed. This profile provides crucial information, including:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. This is directly related to the reaction rate.

For example, in the synthesis of functionalized pyrrolidinones, DFT calculations can help elucidate the mechanism by identifying key intermediates and transition states, as demonstrated in studies on Smiles-Truce cascade reactions. nih.govacs.org A proposed reaction mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones from a 3-pyrroline-2-one (B142641) derivative and an amine was investigated using DFT calculations to understand the mechanistic details. beilstein-journals.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.comnih.gov For a flexible molecule like this compound, which can adopt various shapes or conformations, MD simulations are essential for exploring its conformational landscape. researchgate.netmdpi.commdpi.com

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a molecular mechanics force field. By solving the equations of motion iteratively, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's conformational changes. researchgate.netmdpi.comsemanticscholar.org

For this compound, MD simulations can reveal:

Preferred Conformations: The most stable, low-energy shapes that the molecule is likely to adopt.

Conformational Interconversion: The pathways and energy barriers for transitioning between different conformations. nih.gov

Influence of Solvent: How the surrounding environment, such as a solvent, affects the conformational preferences.

A conformational study of N-substituted pyrrolidine (B122466) derivatives utilized computational chemistry tools to investigate their dynamic behavior. researchgate.net By performing a conformational search and analyzing the lowest energy conformers, researchers can estimate the relative population of each conformer using thermodynamic calculations. researchgate.net Such analyses are crucial for understanding how the molecule's shape might influence its biological activity or physical properties. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Determines the accuracy of the calculated forces and, consequently, the reliability of the conformational sampling. |

| Simulation Time | The total duration of the simulation. | Must be long enough to allow the molecule to explore all relevant conformations. |

| Temperature and Pressure | The thermodynamic conditions of the simulation. | Can be set to mimic experimental conditions, allowing for direct comparison. |

| Solvent Model | The representation of the solvent molecules. | Crucial for studying the behavior of the molecule in solution, as solvent interactions can significantly impact conformation. |

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. chemicalbook.com

For this compound, the following spectroscopic parameters can be predicted:

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like DFT. github.ionih.gov By comparing the predicted spectrum with the experimental one, the structure and stereochemistry of the molecule can be verified. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. github.io

UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be computed to predict the absorption bands in the UV-Vis spectrum. nih.govresearchgate.net This provides information about the electronic transitions within the molecule.

The comparison between computed and experimental NMR chemical shifts is a valuable tool for structural elucidation. researchgate.net For complex molecules, this can help in assigning the relative configuration of diastereomers. github.io

Crystal Structure Prediction Methodologies for Pyrrolidinone Systems

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, known as crystal structure prediction (CSP). crystalmathatnyu.org CSP methods aim to identify the most stable arrangement of molecules in a crystal lattice.

For pyrrolidinone systems, CSP methodologies typically involve two main steps:

Generation of Candidate Structures: A large number of plausible crystal packing arrangements are generated using various search algorithms. These algorithms explore different space groups and molecular orientations.

Ranking of Candidate Structures: The generated structures are then ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely candidates for the experimentally observed crystal structure.

The accuracy of CSP depends heavily on the quality of the force field or quantum mechanical method used to calculate the lattice energies. While CSP has been successful for small, rigid molecules, its application to more flexible molecules like some pyrrolidinone derivatives remains an active area of research. researchgate.net The ability to predict crystal structures is of great importance in the pharmaceutical and materials science industries, as the crystal packing can significantly influence properties such as solubility, stability, and bioavailability.

Synthetic Utility and Derivatization Strategies of 3,5,5 Trimethylpyrrolidin 2 One

Role as a Key Intermediate in the Synthesis of Pyrrolidine-Based Compounds

The pyrrolidine (B122466) ring is a fundamental structural motif found in a wide array of biologically active compounds and pharmaceuticals. nih.govresearchgate.net 3,5,5-Trimethylpyrrolidin-2-one, as a substituted pyrrolidin-2-one, is a key building block for constructing more complex pyrrolidine-containing molecules.

One of the primary synthetic applications of this compound is its conversion to other functionalized pyrrolidine derivatives. A notable example is the synthesis of 2,2,4-trimethylpyrrolidine (B2865414). This transformation is typically achieved through reduction of the lactam carbonyl group.

A common method for this reduction involves the use of a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). google.com The reaction converts the amide functionality of the lactam into an amine, yielding the corresponding pyrrolidine. For instance, (S)-3,5,5-trimethylpyrrolidin-2-one can be reduced to (S)-2,2,4-trimethylpyrrolidine. google.com This process can be followed by treatment with an acid to produce the salt form of the product, such as (S)-2,2,4-trimethylpyrrolidine hydrochloride. google.com The hydrochloride salt is often preferred for its stability and ease of handling. lookchem.com

The synthesis can be carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) and may require elevated temperatures to proceed to completion. google.com The resulting 2,2,4-trimethylpyrrolidine is a valuable intermediate in its own right, used in pharmaceutical and organic synthesis. lookchem.com

Table 1: Synthesis of 2,2,4-trimethylpyrrolidine from this compound

| Starting Material | Reagent(s) | Product | Key Transformation |

| (S)-3,5,5-trimethylpyrrolidin-2-one | 1. LiAlH₄ in THF2. HCl | (S)-2,2,4-trimethylpyrrolidine hydrochloride | Reduction of lactam carbonyl |

The presence of a chiral center at the C3 position of this compound makes it a valuable precursor for the synthesis of enantiomerically pure or enriched chiral building blocks. nih.govnih.gov Chiral molecules are of paramount importance in medicinal chemistry and drug development, as different stereoisomers of a drug can exhibit vastly different biological activities. nih.govresearchgate.net

The synthesis of chiral 5-methylpyrrolidin-2-one (B85660) derivatives from levulinic acid highlights the significance of this class of compounds. mdpi.com While not directly starting from this compound, this work underscores the importance of chiral pyrrolidinones as building blocks. The enantioselective synthesis of these compounds can be achieved through methods like asymmetric catalysis and biocatalysis. nih.govmdpi.com

By starting with an enantiomerically pure form of this compound, such as the (R)- or (S)-enantiomer, chemists can introduce new functionalities while retaining the stereochemical integrity of the original molecule. google.com This allows for the creation of a diverse library of chiral pyrrolidine derivatives that can be used as key intermediates in the synthesis of complex natural products and pharmaceuticals. nih.gov

Precursors to Specialized Radical Species (e.g., nitroxide radicals)

This compound and its derivatives can serve as precursors for the synthesis of stable nitroxide radicals. unl.edu Nitroxide radicals are a class of stable free radicals that have found widespread applications in various scientific disciplines, including chemistry, biology, and materials science. unl.edursc.org Their stability is often conferred by bulky substituents, such as methyl groups, adjacent to the nitroxide functionality, which prevent dimerization and other deactivation pathways. nih.gov

The synthesis of pyrrolidine-based nitroxides often involves the oxidation of the corresponding secondary amine or hydroxylamine (B1172632). By starting with a pyrrolidine derivative synthesized from this compound, it is possible to create nitroxide radicals with specific substitution patterns. For instance, the reduction of this compound to 2,2,4-trimethylpyrrolidine provides a direct precursor to a tetramethyl-substituted pyrrolidine nitroxide.

These nitroxide radicals are valuable as spin labels and probes in electron paramagnetic resonance (EPR) spectroscopy, allowing for the study of molecular structure and dynamics. rsc.orgnih.gov They also exhibit antioxidant properties and have been investigated for their potential therapeutic applications. nih.gov The development of sterically shielded nitroxides, such as those derived from tetraethylpyrrolidine, has led to radicals with enhanced stability in biological systems. unl.edunih.gov

Table 2: Examples of Pyrrolidine-Based Nitroxide Radicals and Their Precursors

| Nitroxide Radical | Precursor | Key Synthetic Step |

| 2,2,4-Trimethylpyrrolidine-1-oxyl | 2,2,4-Trimethylpyrrolidine | Oxidation of the secondary amine |

| 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl | 3-Carboxy-2,2,5,5-tetraethylpyrrolidine | Oxidation of the corresponding hydroxylamine or amine |

Polymerization and Materials Science Applications of Pyrrolidin-2-one Derivatives

Derivatives of pyrrolidin-2-one have been explored for their potential applications in polymerization and materials science. N-vinylpyrrolidin-2-one (NVP), for example, is a well-known monomer that can be polymerized to form polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with a wide range of applications in medicine, cosmetics, and various industries. researchgate.net

While this compound itself is not typically used directly as a monomer, its derivatives can be functionalized to incorporate polymerizable groups. For instance, the introduction of a vinyl group or other reactive moiety onto the pyrrolidin-2-one scaffold could enable its participation in polymerization reactions.

The resulting polymers could possess unique properties conferred by the bulky and substituted pyrrolidin-2-one repeating units. These properties might include enhanced thermal stability, altered solubility, or specific interactions with other molecules, making them potentially useful for applications such as drug delivery, specialty coatings, or advanced materials. The synthesis of novel pyrrolidin-2-one derivatives continues to be an active area of research with the potential for creating new materials with tailored properties. researchgate.netacs.org

Conclusions and Outlook

Summary of Current Academic Understanding

The current academic understanding of 3,5,5-Trimethylpyrrolidin-2-one is primarily limited to its basic chemical identity and a few unsubstantiated mentions of its synthesis and potential utility. Information is largely confined to chemical supplier databases and broad chemical registries.

Basic physicochemical properties are available from various suppliers. sigmaaldrich.com The compound is a solid at room temperature. sigmaaldrich.com Publicly accessible databases provide its fundamental chemical identifiers.

Table 1: Chemical Identifiers for this compound

| Property | Value |

| CAS Number | 14482-00-9 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| InChI Key | JJXUKXQTFKDOSH-UHFFFAOYSA-N |

| SMILES | CC1CC(C)(C)NC1=O |

| Data sourced from supplier and public chemical databases. sigmaaldrich.com |

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap concerning this compound is the near-total absence of dedicated academic research. This stands in stark contrast to the extensive investigation of other substituted pyrrolidinones. researchgate.netresearchgate.netorientjchem.org The following are key unexplored research avenues:

Synthesis and Characterization: While a synthetic route from acetonylacetone is anecdotally mentioned, detailed and optimized synthetic protocols are not published. A thorough investigation into various synthetic methodologies, including cyclization reactions, would be foundational. Furthermore, comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography) is absent from the scientific literature.

Chemical Reactivity: The reactivity of the 3,5,5-trimethyl substituted pyrrolidinone ring is largely uncharacterized. Studies on its stability, potential for ring-opening reactions, and the reactivity of the N-H bond and the alpha-protons would provide valuable chemical insights.

Biological Activity: The broader class of pyrrolidinones exhibits a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. orientjchem.org There is a complete lack of data on the biological profile of this compound. Its potential as a bioactive molecule remains an open question.

Material Science Applications: Pyrrolidinone derivatives have been explored as solvents and in the formation of polymers. The specific properties that the 3,5,5-trimethyl substitution pattern might impart in these areas are unknown.

Prospective Directions for Future Research on this compound

The dearth of information on this compound presents a fertile ground for new research initiatives. Based on the established importance of the pyrrolidinone scaffold, the following are prospective directions for future investigation:

Systematic Synthetic Exploration and Mechanistic Studies: A primary research focus should be the development and optimization of synthetic routes to this compound. This could involve a detailed study of the mentioned photolytic pathway from acetonylacetone or the exploration of novel cyclization strategies. Mechanistic studies of these reactions would provide a deeper understanding of the formation of this specific heterocyclic system.

Pharmacological Screening and Drug Discovery: Given the wide range of biological activities observed in other pyrrolidinone derivatives, a comprehensive screening of this compound for various pharmacological effects is a logical next step. researchgate.netresearchgate.netorientjchem.org High-throughput screening against various biological targets, such as enzymes and receptors implicated in disease, could uncover novel therapeutic potential. Based on the activities of related compounds, initial investigations could focus on its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Following the establishment of a reliable synthetic route, the synthesis of a library of derivatives of this compound would be a valuable endeavor. Modification at the nitrogen atom, for instance, could lead to a diverse set of compounds for SAR studies. These studies would be crucial in identifying the structural features necessary for any observed biological activity and in optimizing lead compounds.

Application in Materials Science: Research into the physical and chemical properties of this compound could reveal its potential as a novel solvent, monomer for polymerization, or as a building block for functional materials. Its unique substitution pattern may lead to interesting and useful material properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5,5-Trimethylpyrrolidin-2-one with high purity?

Methodological Answer:

A cyclization strategy using hydroxy-pyrrolidinone precursors, similar to the synthesis of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives, can be adapted. Key steps include:

- Reaction conditions : Use base-assisted cyclization (e.g., KOH/EtOH) to promote ring closure .

- Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity, as demonstrated for structurally related compounds .

- Characterization : Validate via H/C NMR (to confirm substituent positions), FTIR (to identify carbonyl stretches at ~1700 cm), and HRMS (to confirm molecular ion peaks) .

Advanced: How can conflicting spectral data during structural elucidation of this compound derivatives be resolved?

Methodological Answer:

Discrepancies in NMR or mass spectra often arise from stereochemical ambiguities or impurities. Address this by:

- Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography for unambiguous stereochemical assignment .

- Computational modeling : Compare experimental C NMR shifts with density functional theory (DFT)-predicted values to resolve conformational conflicts .

- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to isolate impurities contributing to anomalous peaks .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., Zorbax SB-CN) to separate and quantify impurities (<0.1% detection limit) .

- Spectroscopy : H NMR in CDCl (look for singlet at ~1.2 ppm for methyl groups) and FTIR (strong carbonyl absorption at 1680–1720 cm) .

- Thermal analysis : Differential scanning calorimetry (DSC) to verify melting point consistency (e.g., 287–293°C for related pyrrolidinones) .

Advanced: How can reaction conditions be optimized to scale up this compound synthesis without compromising yield?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to evaluate the impact of temperature, solvent (e.g., DMF vs. THF), and catalyst loading .

- In-line monitoring : Employ ReactIR to track reaction progress and identify intermediates that may degrade under prolonged heating .

- Workflow adjustments : Replace column chromatography with fractional distillation for large-scale purification, as demonstrated for trifluoromethylpyridine derivatives .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (as per analogs in Safety Data Sheets) .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DO vs. HO) to identify rate-determining steps .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) or electrophiles to intercept reactive intermediates .

- Computational analysis : Map potential energy surfaces (PES) using Gaussian 16 to identify transition states favoring nucleophilic attack at the carbonyl group .

Basic: How should researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours .

- Stability-indicating assays : Monitor degradation products via UPLC-PDA at 254 nm, using a method validated per ICH Q2(R1) guidelines .

Advanced: What role does this compound play in multicomponent reactions (MCRs) for heterocyclic synthesis?

Methodological Answer:

- Scaffold functionalization : Use as a lactam precursor in Ugi or Passerini reactions, leveraging its rigid bicyclic structure to enforce regioselectivity .

- Post-MCR modifications : Catalyze ring-opening with Grignard reagents (e.g., MeMgBr) to generate substituted pyrrolidines, as shown for 5-hydroxy-pyrrol-2-one derivatives .

Notes on Evidence Utilization:

- Synthesis and characterization methodologies are derived from peer-reviewed protocols for structurally related pyrrolidinones .

- Safety protocols align with SDS recommendations for analogs like (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone .

- Analytical techniques are informed by pharmacopeial standards for residual solvent testing and impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.